(4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone hydrochloride
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Overview
Description
(4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a phenyl ring substituted with a methylsulfonyl group and a piperazine moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Methylsulfonyl)benzoyl chloride and piperazine.
Reaction: The 4-(Methylsulfonyl)benzoyl chloride is reacted with piperazine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It serves as a model compound in studies involving enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility allows for its incorporation into various formulations and products.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The methylsulfonyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(Methylsulfonyl)phenyl)(piperidin-1-yl)methanone hydrochloride: Similar structure but with a piperidine ring instead of piperazine.
(4-(Methylsulfonyl)phenyl)(morpholin-1-yl)methanone hydrochloride: Contains a morpholine ring instead of piperazine.
(4-(Methylsulfonyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride: Features a pyrrolidine ring instead of piperazine.
Uniqueness
(4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methylsulfonyl group and the piperazine ring allows for diverse interactions and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-methylsulfonylphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c1-18(16,17)11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHUNPWNMKSUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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